Padsevonil

SV2A ligand Binding affinity Epilepsy drug discovery

Padsevonil (UCB-0942) is the only SV2 ligand with validated high affinity for all three SV2 isoforms (SV2B pKi 7.9, SV2C pKi 8.5) combined with partial GABAA agonism-a dual-target profile unavailable from levetiracetam or brivaracetam. • SV2A dissociation t1/2 ~30 min vs. <0.5 min for levetiracetam; insensitive to allosteric modulator UCB1244283-critical for orthosteric vs. allosteric mechanistic studies • Efficacious in 6Hz & 11-deoxycortisol seizure models where brivaracetam alone failed; validated positive control for drug-resistant epilepsy research • Human PET occupancy data available: >99% SV2A at 100 mg SD, bridging preclinical PK/PD and target engagement assays

Molecular Formula C14H14ClF5N4O2S
Molecular Weight 432.8 g/mol
CAS No. 1294000-61-5
Cat. No. B609823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePadsevonil
CAS1294000-61-5
SynonymsPadsevonil;  UCB-0942;  UCB 0942;  UCB0942
Molecular FormulaC14H14ClF5N4O2S
Molecular Weight432.8 g/mol
Structural Identifiers
SMILESCOCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl
InChIInChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m1/s1
InChIKeyDCXFIOLWWRXEQH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Padsevonil: Dual SV2A/GABAA Ligand


Padsevonil (UCB-0942) is a rationally designed, first-in-class investigational small molecule that uniquely combines high-affinity binding to all three synaptic vesicle protein 2 (SV2A, SV2B, SV2C) isoforms with partial agonism at the benzodiazepine site of GABAA receptors, distinguishing it from selective SV2A ligands like levetiracetam and brivaracetam [1][2]. While its clinical development for drug-resistant focal epilepsy was terminated after Phase 2b/3 trials failed to meet primary efficacy endpoints, its unique dual presynaptic/postsynaptic target profile and exceptionally slow SV2A dissociation kinetics make it a valuable tool compound for investigating SV2 biology, allosteric modulation, and translational pharmacology in epilepsy research [1][2].

Dual SV2A/SV2B/SV2C binding with partial GABAA agonism supports synaptic modulation research
Slow SV2A dissociation kinetics enables sustained target occupancy studies
Reported SV2B and SV2C affinity extends research beyond SV2A-selective tool compounds

Why Padsevonil Cannot Be Substituted


Padsevonil exhibits a distinct pharmacological profile that precludes simple substitution with in-class SV2A ligands levetiracetam or brivaracetam. While both levetiracetam and brivaracetam are selective SV2A ligands, padsevonil demonstrates high affinity for SV2B and SV2C isoforms, a markedly slower dissociation half-life from SV2A (t1/2 30 minutes vs. <0.5 minute), and partial GABAA receptor agonism—a dual-target mechanism that produces divergent in vivo receptor occupancy patterns and unique sensitivity to allosteric modulation [1][2]. Furthermore, padsevonil's binding to SV2A is not potentiated by the allosteric modulator UCB1244283, unlike levetiracetam and brivaracetam, indicating a fundamentally different binding mode at the molecular level [1]. These quantitative differences necessitate the use of authentic padsevonil for experiments requiring its specific target engagement profile.

SV2 Isoform Engagement

Padsevonil binds SV2A, SV2B, and SV2C; selective SV2A ligands may not replicate isoform-wide engagement, altering synaptic modulation context.

SV2A Dissociation Kinetics

Markedly slower SV2A dissociation kinetics vs. levetiracetam or brivaracetam may shift target occupancy time-course in preclinical models.

GABAA Postsynaptic Component

Padsevonil's partial GABAA receptor agonism introduces a postsynaptic mechanism absent from SV2A-selective ligands, changing network-level pharmacology.

Padsevonil Differentiation Evidence


Superior SV2A Binding Affinity

At recombinant human SV2A protein, padsevonil exhibited a pKi of 8.5, compared to 5.2 for levetiracetam and 6.6 for brivaracetam, demonstrating approximately 2000-fold higher affinity than levetiracetam and 80-fold higher than brivaracetam [1].

SV2A Affinity (pKi)
Head-to-head
Padsevonil 8.5 (~3.2 nM)
Levetiracetam 5.2 / Brivaracetam 6.6
Reported affinity context supports SV2A occupancy studies at reduced concentrations.
Recombinant human SV2A, HEK293 cells.
SV2A ligand Binding affinity Epilepsy drug discovery

High-Affinity SV2B/SV2C Binding

Padsevonil is the only SV2 ligand in its class with demonstrated high affinity for SV2B (pKi 7.9) and SV2C (pKi 8.5) isoforms, whereas levetiracetam and brivaracetam are selective for SV2A only and show negligible binding to SV2B/SV2C [1].

SV2B & SV2C Affinity
Head-to-head
SV2B pKi 7.9; SV2C pKi 8.5
LEV/BRV: no significant binding
Enables SV2B/C functional research inaccessible with SV2A-selective ligands.
Recombinant human SV2 isoforms.
SV2 isoforms Target selectivity Presynaptic modulation

Slower SV2A Dissociation Kinetics

Padsevonil exhibits a dissociation half-life (t1/2) of 30 minutes from recombinant human SV2A protein at 37°C, compared to <0.5 minute for both levetiracetam and brivaracetam, indicating a >60-fold slower off-rate [1][2].

SV2A Dissociation t₁/₂
Head-to-head
30 min
>60-fold slower vs. levetiracetam/brivaracetam
Supports prolonged receptor occupancy in target engagement models.
At 37°C, recombinant human SV2A.
Binding kinetics Residence time Target occupancy

Insensitivity to Allosteric Modulation

The allosteric modulator UCB1244283 potentiates the binding of both levetiracetam and brivaracetam to SV2A (via increased binding capacity for LEV and increased affinity for BRV), but has no significant effect on padsevonil binding [1]. Cryo-EM studies of the related compound UCB7361 suggest padsevonil occupies both orthosteric and allosteric sites, functionally precluding modulation [2].

Allosteric Modulation
Head-to-head
Padsevonil: no potentiation
LEV: increased Bmax; BRV: increased affinity
Indicates distinct binding mode; useful for orthosteric/allosteric dissection.
Recombinant SV2A; UCB1244283 modulator.
Allosteric modulation Binding site Structural pharmacology

Dual SV2A/GABAA Receptor Occupancy

In human PET studies, a single 100 mg dose of padsevonil produced >99% SV2A occupancy at Tmax (2h post-dose), with >60% occupancy sustained at 24h [1]. At steady-state (400 mg bid), mean GABAA receptor occupancy reached 13.4% [1]. In mice, SV2A occupancy ED50 was 0.2 mg/kg, while benzodiazepine site occupancy ED50 was 36 mg/kg, confirming ~180-fold selectivity for SV2A over GABAA in vivo [2].

In Vivo Occupancy
Cross-study
>99% SV2A / 13.4% GABAA
Human PET; mouse ED50 SV2A 0.2 mg/kg, BZD 36 mg/kg (~180‑fold selectivity)
Human translational occupancy data support dual-target engagement modeling.
PET ligands: [11C]UCB-J, [11C]flumazenil.
Receptor occupancy PET imaging Translational pharmacology

Superior Efficacy in 6Hz Seizure Model

In the 6Hz mouse model of drug-resistant focal seizures, padsevonil (0.17 mg/kg, producing ~35% SV2A occupancy and ~2% BZD occupancy) protected a significantly greater proportion of mice than combined administration of levetiracetam plus diazepam or brivaracetam plus diazepam at doses matched for equivalent target occupancies [1]. Padsevonil also demonstrated full seizure protection in the amygdala kindling model and efficacy in the 11-deoxycortisol model where brivaracetam was ineffective [1][2].

6Hz Seizure Protection
Head-to-head
Greater protection vs. LEV+DZP and BRV+DZP
Effective in 11‑deoxycortisol model where BRV alone failed
Supports multi-target pharmacology studies in drug-resistant seizure models.
Mouse 6Hz model; doses matched for target occupancy.
Preclinical efficacy Seizure model Drug-resistant epilepsy

Padsevonil Research Applications


SV2B/SV2C Isoform Functional Studies

Padsevonil is the only SV2 ligand with validated high affinity for SV2B (pKi 7.9) and SV2C (pKi 8.5), making it an indispensable tool for probing the functional roles of these understudied isoforms in neurotransmitter release, vesicle trafficking, and seizure pathophysiology [1]. Studies employing padsevonil can uniquely interrogate SV2B/C contributions without confounding SV2A-mediated effects.

Orthosteric vs. Allosteric SV2A Modulation

Padsevonil's insensitivity to the allosteric modulator UCB1244283—which potentiates levetiracetam and brivaracetam binding—makes it a critical comparator for structural and functional studies of SV2A allostery [1][2]. Researchers can use padsevonil as a 'modulator-insensitive' control to delineate orthosteric site occupancy from allosteric enhancement.

Translational PK/PD Modeling with PET Data

The availability of human PET occupancy data for both SV2A (>99% at 100 mg SD) and GABAA receptors (13.4% at 400 mg bid) provides a unique translational bridge for preclinical PK/PD studies [1]. Padsevonil can serve as a reference compound for calibrating in vitro/in vivo occupancy models and validating target engagement assays.

Drug-Resistant Seizure Model Efficacy

Padsevonil demonstrated efficacy in the 11-deoxycortisol seizure model where brivaracetam was ineffective, and showed superior protection in the 6Hz model compared to LEV/DZP and BRV/DZP combinations [1]. These properties make padsevonil a valuable positive control for studies investigating novel mechanisms to overcome drug-resistant epilepsy.

Application
Selection Property
Validation Focus
SV2B/SV2C isoform studies
Reported SV2B and SV2C binding profile
Synaptic transmission and vesicle trafficking endpoints
SV2A allosteric modulation research
Insensitivity to UCB1244283 modulation
Orthosteric/allosteric binding site discrimination
Translational PK/PD modeling
Human PET occupancy data
In vitro–in vivo occupancy correlation
Drug-resistant seizure model studies
Reported protection in 6Hz and 11-deoxycortisol models
Multi-target efficacy endpoint evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Padsevonil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.